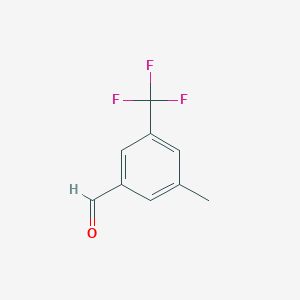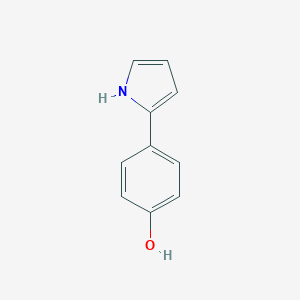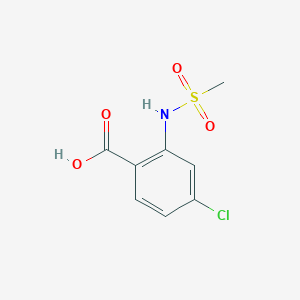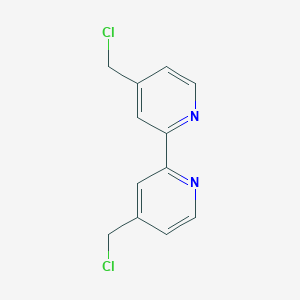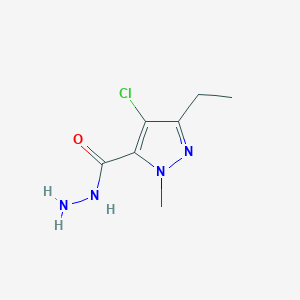
1,10-Phenanthroline-5-carbonitrile
Übersicht
Beschreibung
1,10-Phenanthroline-5-carbonitrile is an organic compound with the chemical formula C13H7N3. It is a derivative of 1,10-phenanthroline, a well-known nitrogen heterocycle. This compound is notable for its applications in various fields, including chemistry, biology, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-5-carbonitrile can be synthesized through several methods. One common approach involves the Skraup reaction, which uses acrolein and 8-aminoquinoline as starting materials. This reaction is typically catalyzed by deep eutectic solvents, which provide a more efficient and environmentally friendly alternative to traditional catalysts like sulfuric acid . The reaction conditions include a temperature range of 140°C and a reaction time of 48 hours .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of deep eutectic solvents in industrial settings is advantageous due to their lower cost and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1,10-Phenanthroline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorine are often employed in substitution reactions
Major Products: The major products formed from these reactions include various substituted phenanthroline derivatives, which have applications in coordination chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
1,10-Phenanthroline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is used in biochemical assays to study enzyme activities and metal ion interactions.
Wirkmechanismus
The mechanism of action of 1,10-phenanthroline-5-carbonitrile involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, making it useful in inhibiting enzymes and other metalloproteins. The compound can also induce autophagy in cells, which is a process of cellular degradation and recycling .
Vergleich Mit ähnlichen Verbindungen
1,10-Phenanthroline: The parent compound, known for its chelating properties and use in coordination chemistry.
5-Nitro-1,10-phenanthroline: A derivative with enhanced biological activity, particularly against Mycobacterium tuberculosis.
1,10-Phenanthroline-2-carboxylic acid: Another derivative used in various chemical syntheses.
Uniqueness: 1,10-Phenanthroline-5-carbonitrile is unique due to its specific functional group (carbonitrile), which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring selective metal ion chelation and specific biochemical interactions .
Eigenschaften
IUPAC Name |
1,10-phenanthroline-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3/c14-8-10-7-9-3-1-5-15-12(9)13-11(10)4-2-6-16-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVVBWVHLKJJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357582 | |
| Record name | 1,10-phenanthroline-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082-21-9 | |
| Record name | 1,10-phenanthroline-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



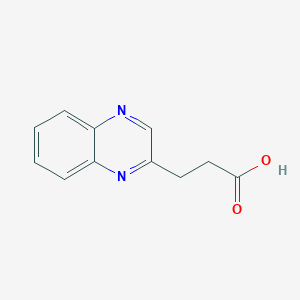
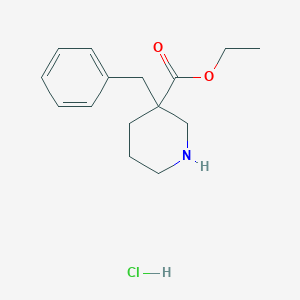
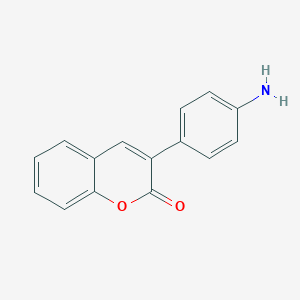



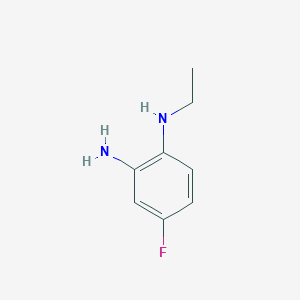
![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)
